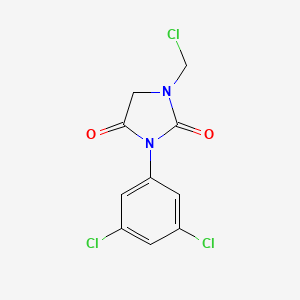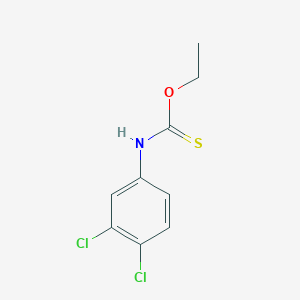
Benzenesulfonamide, 4-amino-N-(5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-amino-N-(5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)-, hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonamide group, an amino group, and an imidazole ring substituted with a propynyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-amino-N-(5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)-, hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines.
Substitution Reactions: The propynyl group can be introduced via a substitution reaction using propargyl bromide.
Sulfonamide Formation: The benzenesulfonamide group is introduced through the reaction of benzenesulfonyl chloride with an appropriate amine.
Final Assembly: The final compound is assembled by coupling the imidazole derivative with the benzenesulfonamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, 4-amino-N-(5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Propargyl bromide in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Benzenesulfonamide, 4-amino-N-(5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, 4-amino-N-(5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)-, hydrochloride involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with key proteins. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide derivatives: Compounds with similar sulfonamide groups but different substituents.
Imidazole derivatives: Compounds with imidazole rings but different functional groups.
Uniqueness
Benzenesulfonamide, 4-amino-N-(5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
71795-47-6 |
|---|---|
Formule moléculaire |
C13H15ClN4O2S |
Poids moléculaire |
326.80 g/mol |
Nom IUPAC |
4-amino-N-(5-methyl-1-prop-2-ynylimidazol-2-yl)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C13H14N4O2S.ClH/c1-3-8-17-10(2)9-15-13(17)16-20(18,19)12-6-4-11(14)5-7-12;/h1,4-7,9H,8,14H2,2H3,(H,15,16);1H |
Clé InChI |
ZCGOAXCUMFOJNR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N1CC#C)NS(=O)(=O)C2=CC=C(C=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



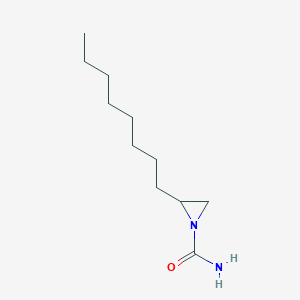

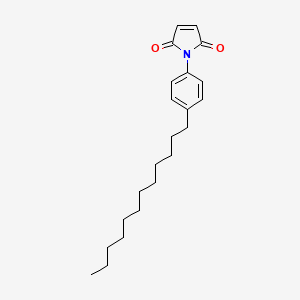
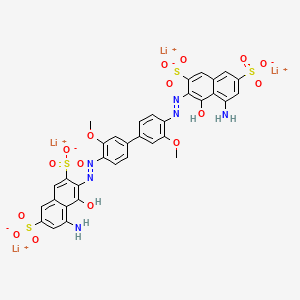

![Pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester](/img/structure/B14466444.png)
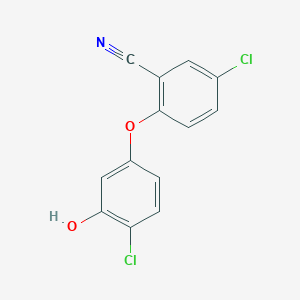

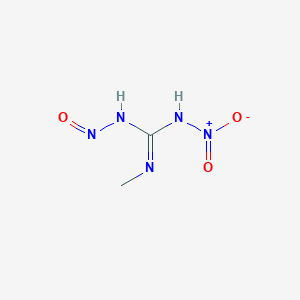
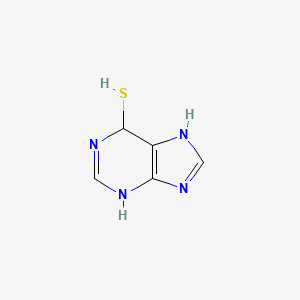
![{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14466472.png)
